5-Ethylphenanthridine-6(5H)-one
Description
5-Ethylphenanthridine-6(5H)-one (CAS RN: 27353-44-2) is a phenanthridinone derivative characterized by a fused tricyclic aromatic system with an ethyl substituent at the 5-position and a ketone group at the 6-position . Its molecular formula is C15H13NO (derived from the base phenanthridinone structure, C13H9NO, with an additional ethyl group). The ethyl group enhances lipophilicity compared to smaller substituents, which may influence pharmacokinetic properties like membrane permeability and metabolic stability.
Properties
CAS No. |
25491-54-7 |
|---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
5-ethylphenanthridin-6-one |
InChI |
InChI=1S/C15H13NO/c1-2-16-14-10-6-5-8-12(14)11-7-3-4-9-13(11)15(16)17/h3-10H,2H2,1H3 |
InChI Key |
XNMBMSJUVFSMIW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=CC=CC=C3C1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 5-ethylphenanthridine-6(5H)-one, highlighting differences in molecular properties, synthesis, and applications:
Physicochemical Properties
- Thermal Stability: The base phenanthridinone exhibits a high melting point (290–292°C), suggesting strong intermolecular interactions. Substituted derivatives may show variability; however, data for ethyl and dimethyl analogs remain unreported .
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